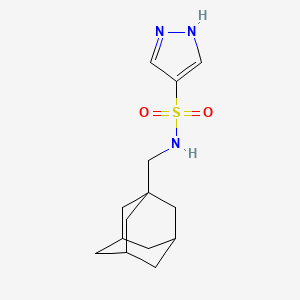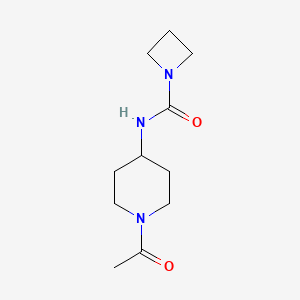![molecular formula C13H17N3O2S B7530080 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7530080.png)
2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a selective and potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. The inhibition of MAO-B has been shown to have beneficial effects in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
作用机制
The mechanism of action of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine involves the inhibition of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine, the compound increases the levels of these neurotransmitters in the brain, which can have beneficial effects in the treatment of neurodegenerative diseases and mood disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine are primarily related to its inhibition of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine. The compound has been shown to increase the levels of dopamine and serotonin in the brain, which can have beneficial effects on mood, cognition, and motor function. In addition, the compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine for lab experiments is its high potency and selectivity as an 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine inhibitor. This makes it a useful tool for studying the role of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine in various physiological and pathological processes. However, one limitation of the compound is that it may have off-target effects on other enzymes or receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine. One area of interest is the development of more potent and selective 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine inhibitors for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the compound's potential use in the treatment of mood disorders and other psychiatric conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential therapeutic applications.
合成方法
The synthesis of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine involves the reaction of 4-bromomethyl-1-phenyl-1H-pyrazole with 2-methylsulfonyl ethylamine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a high yield and purity.
科学研究应用
2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine has been extensively studied for its potential therapeutic applications. The compound has been shown to be a potent and selective inhibitor of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. In addition, the compound has also been investigated for its potential use in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-19(17,18)8-7-14-9-12-10-15-16(11-12)13-5-3-2-4-6-13/h2-6,10-11,14H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMCNENOUTXVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

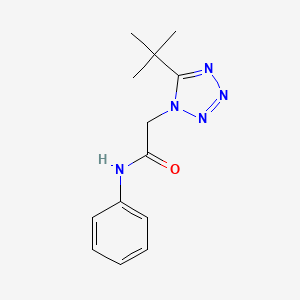
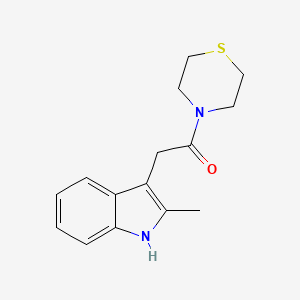
![1-[[3-(Methoxymethyl)phenyl]methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7530011.png)
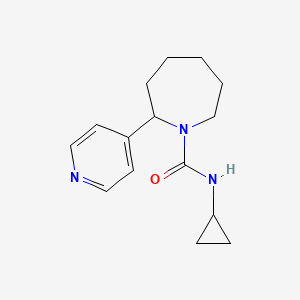
![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)
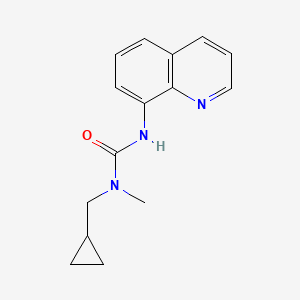
![5-(4-Fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7530051.png)
![N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7530055.png)
![1-Cyclopropyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)urea](/img/structure/B7530057.png)
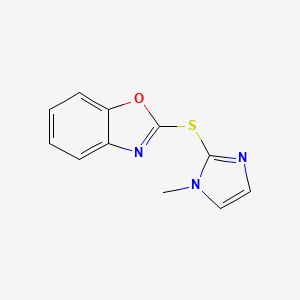
![2-[1-(4-Bromo-2-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7530067.png)
